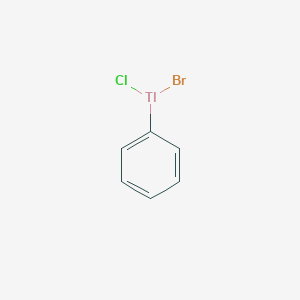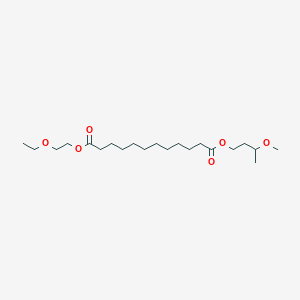![molecular formula C18H27NOSi B14593047 4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine CAS No. 61157-27-5](/img/structure/B14593047.png)
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine is an organic compound that features a unique combination of functional groups, including a benzyl group, an ethenyl group, a methylsilyl group, and an amine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzyl(ethenyl)methylsilyl Group: This can be achieved by reacting benzyl chloride with ethenylmethylsilane in the presence of a base such as sodium hydride.
Attachment to the But-2-yn-1-amine Backbone: The intermediate product is then reacted with N,N-diethylbut-2-yn-1-amine under appropriate conditions, such as using a palladium catalyst, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. The ethenyl and methylsilyl groups can provide additional stability or reactivity, depending on the context.
Comparison with Similar Compounds
Similar Compounds
4-{[Benzyl(methyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine: Lacks the ethenyl group, which may affect its reactivity and binding properties.
4-{[Phenyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine: Contains a phenyl group instead of a benzyl group, which can influence its hydrophobic interactions.
Uniqueness
4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, as well as potential reactivity in various chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
61157-27-5 |
|---|---|
Molecular Formula |
C18H27NOSi |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
4-(benzyl-ethenyl-methylsilyl)oxy-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C18H27NOSi/c1-5-19(6-2)15-11-12-16-20-21(4,7-3)17-18-13-9-8-10-14-18/h7-10,13-14H,3,5-6,15-17H2,1-2,4H3 |
InChI Key |
PGSGBSQAPTUOSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCO[Si](C)(CC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


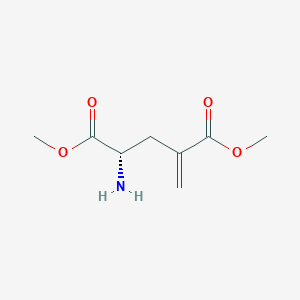
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
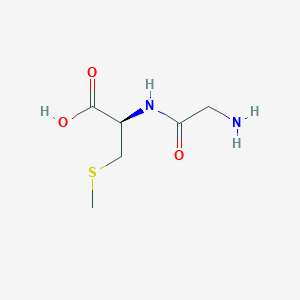
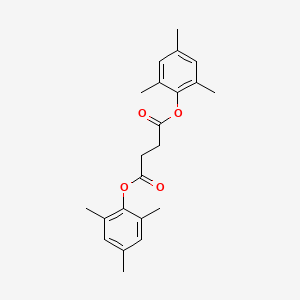
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)


![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)

